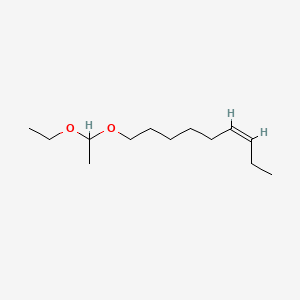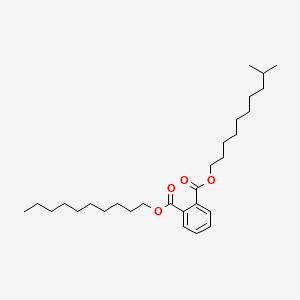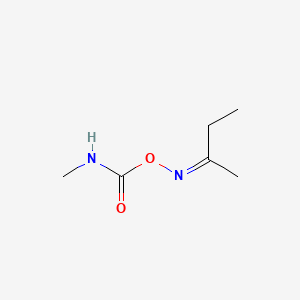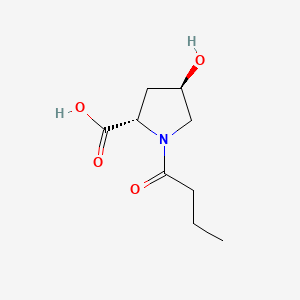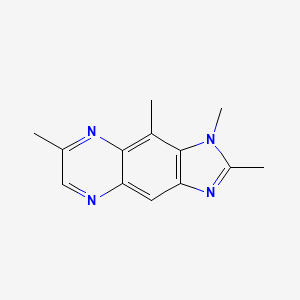
1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline is a heterocyclic compound that belongs to the class of quinoxalines Quinoxalines are bicyclic compounds consisting of a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of four methyl groups attached to the imidazoquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with a diketone, such as 1,2-diketone, in the presence of a catalyst. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the imidazoquinoxaline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the imidazoquinoxaline core can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,7,9-trimethylimidazo(4,5-g)quinoxaline: Another quinoxaline derivative with similar structural features but different functional groups.
Quinoxaline: The parent compound of the quinoxaline family, lacking the methyl substitutions.
1,4-Dimethylquinoxaline: A simpler derivative with only two methyl groups.
Uniqueness
1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
147057-14-5 |
|---|---|
Molecular Formula |
C13H14N4 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2,3,4,6-tetramethylimidazo[4,5-g]quinoxaline |
InChI |
InChI=1S/C13H14N4/c1-7-6-14-10-5-11-13(8(2)12(10)15-7)17(4)9(3)16-11/h5-6H,1-4H3 |
InChI Key |
OPNLDRHZJUCIFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(C=C2N=C1)N=C(N3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


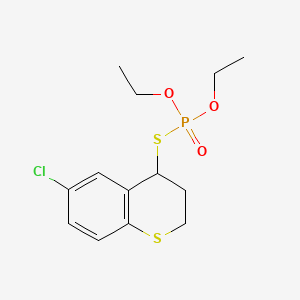
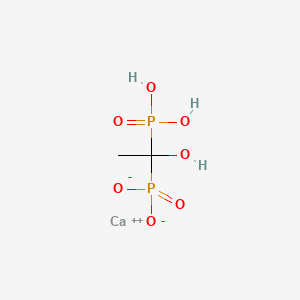
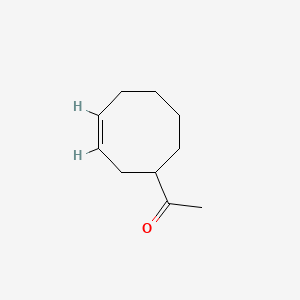
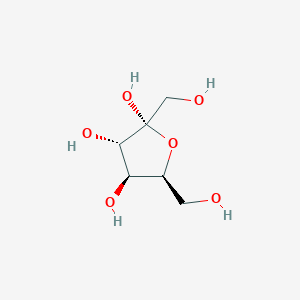
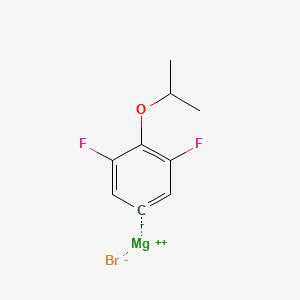

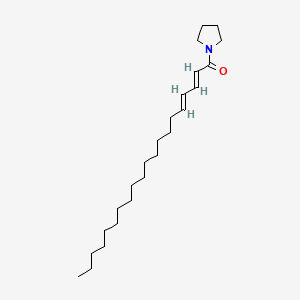
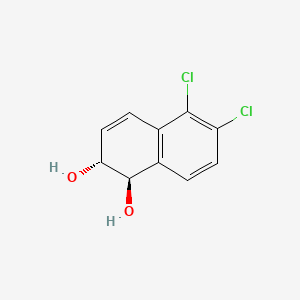
![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
